molecular formula C17H19N3O2 B2548700 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1235001-88-3

6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Número de catálogo: B2548700
Número CAS: 1235001-88-3
Peso molecular: 297.358
Clave InChI: ZQSXLWPYTZVBTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetically designed organic compound featuring a complex molecular architecture that combines dihydroquinoline and pyridazinone heterocyclic systems, joined by an acetamide linker. This specific structural motif is of significant interest in medicinal chemistry and drug discovery. The presence of the dihydroquinoline scaffold is a key feature, as quinoline and quinolone derivatives are extensively investigated for their diverse pharmacological profiles, including potential anti-proliferative and anti-cancer activities through mechanisms such as inducing cell cycle arrest and promoting apoptosis . The integration of a pyridazinone ring further expands the compound's research utility. Pyridazinone derivatives are recognized as privileged structures in chemical biology and are known to exhibit a wide spectrum of biological properties, making them valuable scaffolds for developing novel pharmacologically active agents . The methyl substituents on both heterocyclic rings influence the compound's lipophilicity, electronic distribution, and overall pharmacokinetic properties, making it a sophisticated subject for structure-activity relationship (SAR) studies. This compound is intended for use as a key intermediate or target molecule in hit-to-lead optimization campaigns, agrochemical research, and the synthesis of more complex chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSXLWPYTZVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions.

  • Step 1: : Nitration of the starting material to introduce the nitro group.

  • Step 2: : Reduction of the nitro group to an amine.

  • Step 3: : Cyclization to form the quinoline ring.

  • Step 4: : Alkylation to attach the pyridazinone moiety.

Industrial Production Methods

While specific industrial production methods can vary, these often include:

  • Bulk chemical synthesis: : Using automated and controlled environments to ensure high yield and purity.

  • Catalytic methods: : Employing catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : Forms quinoline N-oxide.

  • Reduction: : Can lead to various reduced derivatives.

  • Substitution: : Halogenation, nitration, sulfonation, and other functional group substitutions are possible.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogenating agents: : Bromine, chlorine.

Major Products

  • Quinoline derivatives, pyridazinone derivatives, and various substituted analogs depending on the specific reactions and conditions.

Aplicaciones Científicas De Investigación

In Chemistry

  • Used as intermediates in the synthesis of other complex organic molecules.

  • Employed in studying the reaction mechanisms of heterocyclic compounds.

In Biology and Medicine

  • Potential pharmaceutical applications due to its unique structure.

  • Investigated for antimicrobial, anti-inflammatory, and anticancer properties.

In Industry

  • Can serve as precursors for the production of dyes, agrochemicals, and polymers.

Mecanismo De Acción

The compound exhibits its effects through interactions with specific molecular targets:

  • Enzyme inhibition: : Inhibits enzymes like kinases and oxidoreductases.

  • Receptor binding: : Binds to specific receptors, altering cellular signaling pathways.

Comparación Con Compuestos Similares

Pyridazinone Derivatives with Agonist Activity

Key Analogs :

  • 4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (Compound 9) Substituents: 4-Butoxyphenylamino and phenyl groups. Activity: Demonstrated agonist activity for formyl peptide receptors. Molecular Weight: 436.23 g/mol.
  • N-(3,4-Dimethoxyphenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (Compound 14l)
    • Substituents : Methoxybenzyl and dimethoxyphenylacetamide groups.
    • Activity : Enhanced receptor binding due to electron-donating methoxy groups.

Comparison with Target Compound :

  • The target compound replaces aromatic substituents (e.g., phenyl, methoxybenzyl) with a 6-methyl-dihydroquinoline group.
  • The oxoethyl linker in the target compound mirrors the acetamide bridge in Compound 14l, suggesting similar conformational flexibility for receptor engagement.

Halogenated Pyridazinones

Key Analogs :

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)
    • Substituents : 5-Chloro-6-phenyl core with variable 2-position groups (e.g., alkyl, aryl).
    • Synthesis : Halide-mediated alkylation under mild conditions.

Comparison with Target Compound :

  • The absence of halogen atoms in the target compound may reduce electrophilic reactivity, improving metabolic stability.

High-Molecular-Weight Derivatives in Patented Compounds

Key Analogs :

  • N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide Molecular Weight: 524 g/mol. Features: Cyano, tetrahydrofuran, and piperidine groups.

Comparison with Target Compound :

  • The target compound (calculated MW ~409.45 g/mol) is significantly smaller, which may enhance bioavailability compared to bulkier patented analogs.
  • The lack of a tetrahydrofuran or cyano group in the target compound simplifies synthesis but may reduce solubility .

Solubility and Physicochemical Properties

Key Data :

  • 6-Phenyl-pyridazin-3(2H)-one : Exhibits moderate solubility in polar solvents like ethanol (23.4 mg/mL at 25°C).
  • Safety Data for 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic Acid : Melting point ~145–148°C; low water solubility (<1 mg/mL).

Comparison with Target Compound :

  • The dihydroquinoline and pyridazinone groups in the target compound likely reduce aqueous solubility compared to simpler derivatives like 6-phenyl-pyridazin-3(2H)-one.
  • Predicted melting point and stability align with structurally related compounds, necessitating formulation strategies for drug delivery .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Reference
Target Compound ~409.45 6-Methyl-pyridazinone, 6-methyl-dihydroquinoline Putative agonist (inferred) Low (predicted) -
Compound 9 436.23 4-Butoxyphenylamino, phenyl Formyl peptide receptor agonist Not reported
5-Chloro-6-phenylpyridazin-3(2H)-one (3a-3h) 220–300 (varies) Halogen, phenyl, alkyl/aryl Not specified Moderate to low
N-(3-Cyano-4-(6-methyl...) (Patent Compound) 524 Cyano, tetrahydrofuran, piperidine Not specified Not reported

Research Implications and Gaps

  • Synthesis Complexity: The target compound’s dihydroquinoline group may require multi-step coupling reactions, contrasting with simpler alkylation methods for analogs like 3a-3h .
  • Pharmacological Data: While pyridazinone agonists (e.g., Compound 9) show receptor activity, the target compound’s efficacy remains unvalidated.
  • Solubility Challenges: Structural bulkiness necessitates solubility enhancement strategies, such as prodrug design or nanoparticle formulation .

Actividad Biológica

6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS Number: 1235001-88-3) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is C17_{17}H19_{19}N3_{3}O2_{2} with a molecular weight of 297.35 g/mol. The compound features a pyridazine ring fused with a dihydroquinoline moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17_{17}H19_{19}N3_{3}O2_{2}
Molecular Weight297.35 g/mol
CAS Number1235001-88-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Specific synthetic routes can vary based on the desired yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydroquinoline possess activity against various bacterial strains, suggesting that the target compound may also exhibit similar effects.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, a study reported IC50_{50} values for COX inhibition, showing that certain derivatives had better activity than standard anti-inflammatory drugs like diclofenac .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.
  • Cellular Interaction : The interaction with cellular membranes and subsequent effects on cell signaling pathways may also play a role in its biological activity.

Case Studies

Several case studies highlight the biological activities associated with compounds related to 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one:

  • Study on COX Inhibition : A study evaluated the anti-inflammatory potential of various dihydroquinoline derivatives. It was found that specific substitutions on the quinoline ring enhanced COX inhibition significantly compared to controls .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with substantial inhibition at higher concentrations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.